Benzamide, N-[(2-chlorophenyl)sulfonyl]-
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Overview
Description
Benzamide, N-[(2-chlorophenyl)sulfonyl]- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a 2-chlorophenylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(2-chlorophenyl)sulfonyl]- typically involves the reaction of 2-chlorobenzenesulfonyl chloride with benzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-[(2-chlorophenyl)sulfonyl]- can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve efficiency and reduce production costs. The use of automated systems for monitoring and controlling reaction parameters can further enhance the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(2-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamide derivatives, depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-[(2-chlorophenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-[(2-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound without the 2-chlorophenylsulfonyl substituent.
N-(2-chlorophenyl)benzamide: A similar compound with a 2-chlorophenyl group instead of the sulfonyl group.
N-(4-chlorophenyl)sulfonylbenzamide: A compound with a 4-chlorophenylsulfonyl substituent.
Uniqueness
Benzamide, N-[(2-chlorophenyl)sulfonyl]- is unique due to the presence of both the benzamide core and the 2-chlorophenylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
CAS No. |
143105-07-1 |
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Molecular Formula |
C13H10ClNO3S |
Molecular Weight |
295.74 g/mol |
IUPAC Name |
N-(2-chlorophenyl)sulfonylbenzamide |
InChI |
InChI=1S/C13H10ClNO3S/c14-11-8-4-5-9-12(11)19(17,18)15-13(16)10-6-2-1-3-7-10/h1-9H,(H,15,16) |
InChI Key |
DTNPMIRWOVXSPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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